N-Methylprotoporphyrin
Overview
Description
N-Methylprotoporphyrin IX (NmePPIX) is a derivative of protoporphyrin IX (PPIX) and the lattice of heme . Certain xenobiotics strongly induce NmePPIX production in the liver. The existence of endogenous NmePPIX in untreated animal liver has also been reported .
Synthesis Analysis
The detailed mechanisms of NmePPIX biosynthesis remain unclear, but cytochrome P450 enzymes are thought to be critical in xenobiotic-induced NmePPIX production . In one proposed scenario, GSF interacts with CYPs to produce a methyl radical from the methoxy group, which reacts with the heme moiety in CYPs to directly form NmePPIX .
Molecular Structure Analysis
N-Methylprotoporphyrin IX has the molecular formula C35H36N4O4 . It is a derivative of protoporphyrin IX and the lattice of heme .
Chemical Reactions Analysis
High levels of NmePPIX cause PPIX accumulation because NmePPIX is a potent inhibitor (Ki = 7 nM) of ferrochelatase, the last enzyme in the heme biosynthesis pathway that converts PPIX to heme .
Scientific Research Applications
Inhibition of Ferrochelatase
N-Methylprotoporphyrin IX has been identified as a potent inhibitor of the enzyme ferrochelatase. Studies demonstrate its effectiveness in inhibiting this enzyme in various contexts, such as in rat liver and in cultured chick embryo liver cells (Ortiz de Montellano et al., 1980). Another study revealed that N-Methylprotoporphyrin is a more potent inhibitor of human ferrochelatase compared to chicken ferrochelatase (Gamble et al., 2000).
Role in Porphyrin Accumulation
N-Methylprotoporphyrin IX accumulates in the liver upon the administration of certain porphyrogenic agents, contributing to porphyria, a group of disorders related to an abnormal accumulation of porphyrins or porphyrin precursors (Tephly et al., 1981). This substance has been shown to inhibit ferrochelatase activity, which contributes to the porphyria observed after certain treatments.
Effects on Photosynthetic Pigments
In Cyanidium caldarium, a type of algae, N-Methylprotoporphyrin IX has been shown to inhibit the synthesis of phycocyanobilin, a component of photosynthetic pigments. This indicates a potential role for this compound in regulating the synthesis of chlorophyll and other pigments essential for photosynthesis (Brown et al., 1982).
Biochemical Synthesis and Characterization
Chemical synthesis and characterization of N-Methylprotoporphyrin IX have been significant in understanding its biochemical properties and potential applications. Studies have detailed the synthesis of its different isomers and their subsequent analysis (Ortiz de Montellano et al., 1981), (Pandey et al., 1991).
Selectivity for G-Quadruplex DNA
N-Methyl mesoporphyrin IX, a derivative of N-Methylprotoporphyrin, has shown exceptional selectivity for G-quadruplexes relative to duplex DNA. This specificity can be significant in understanding and potentially manipulating DNA structures in various biological and chemical applications (Nicoludis et al., 2012).
Future Directions
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O4/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28/h8-9,14-17,37H,1-2,10-13H2,3-7H3,(H,40,41)(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQMZDDLPYUOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylprotoporphyrin | |
CAS RN |
79236-56-9 | |
Record name | N-Methylprotoporphyrin IX | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079236569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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